molecular formula C11H15N3O3 B2751798 Ac-Tyr-Nhnh2 CAS No. 2381-07-9

Ac-Tyr-Nhnh2

Cat. No.: B2751798
CAS No.: 2381-07-9
M. Wt: 237.259
InChI Key: CRZZRSWETKBGET-UHFFFAOYSA-N
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Description

N-acetyl-L-tyrosine hydrazide, commonly referred to as Ac-Tyr-Nhnh2, is a derivative of the amino acid tyrosine

Scientific Research Applications

Ac-Tyr-Nhnh2 has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, Ac-Tyr-Nhnh2 should be used only for research and development and not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide , is a synthetic peptide that has been studied for its interaction with various enzymes. The primary target of this compound is the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

This compound interacts with pepsin through a process of hydrolysis and transpeptidation . Hydrolysis involves the breaking of a bond in a molecule using water, while transpeptidation is a chemical reaction that results in the transfer of an amino acid residue from one peptide to another. The mode of action of pepsin on this compound has been studied, revealing that in addition to hydrolysis at a peptide bond, the substrates are subjected to a transpeptidation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of tyrosine, an aromatic amino acid. Tyrosine can be synthesized via two alternative routes by a key regulatory TyrA family enzyme, prephenate or arogenate dehydrogenase . The molecular foundation underlying the evolution of the alternative Tyr pathway is currently unknown .

Pharmacokinetics

A study has calculated the coefficients of the permeation of this compound through a lipid bilayer, which is a crucial aspect of its bioavailability .

Result of Action

Given its interaction with pepsin, it can be inferred that this compound may influence protein digestion and the synthesis of tyrosine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of pepsin, and thus the interaction between pepsin and this compound . Furthermore, the permeation of this compound through a lipid bilayer can be influenced by factors such as temperature and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-acetyl-L-tyrosine with hydrazine hydrate in the presence of ethanol . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for Ac-Tyr-Nhnh2 are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr-Nhnh2 undergoes various chemical reactions, including:

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized under specific conditions.

    Reduction: The hydrazide group can participate in reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while substitution reactions can yield various substituted hydrazides.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-tyrosine: Similar in structure but lacks the hydrazide group.

    L-tyrosine hydrazide: Similar but lacks the acetyl group.

    N-acetyl-L-phenylalanine hydrazide: Similar but with a phenylalanine moiety instead of tyrosine.

Uniqueness

Ac-Tyr-Nhnh2 is unique due to the presence of both the acetyl and hydrazide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZZRSWETKBGET-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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